molecular formula C17H19FN2O B3894001 {2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol

{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol

Cat. No. B3894001
M. Wt: 286.34 g/mol
InChI Key: LBLACAAIBONFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol, also known as FPMP, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPMP is a synthetic molecule that belongs to the class of phenylmethanols and is structurally similar to other psychoactive compounds such as amphetamines and cathinones. In

Mechanism of Action

{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol acts primarily as a dopamine reuptake inhibitor, leading to increased dopamine release in the brain. This increased dopamine release leads to increased motivation and reward-seeking behavior, making it a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. This compound has also been shown to have anti-inflammatory and neuroprotective properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the brain, leading to increased motivation and reward-seeking behavior. It has also been shown to have anti-inflammatory and neuroprotective properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using {2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol in lab experiments is its high affinity for the dopamine transporter, which allows for the study of dopamine release and its effects on behavior. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of {2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol. One direction is the further exploration of its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential for abuse and addiction, and the development of strategies to mitigate these risks. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in other neurological and psychiatric disorders.

Scientific Research Applications

{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol has been studied extensively in the field of neuroscience and has shown promising results in the treatment of various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain, leading to increased motivation and reward-seeking behavior. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-16-5-4-14(9-15(16)12-21)17-6-3-13(10-19-17)11-20-7-1-2-8-20/h3-6,9-10,21H,1-2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLACAAIBONFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(C=C2)C3=CC(=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol
Reactant of Route 3
Reactant of Route 3
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol
Reactant of Route 4
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol
Reactant of Route 5
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol
Reactant of Route 6
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.